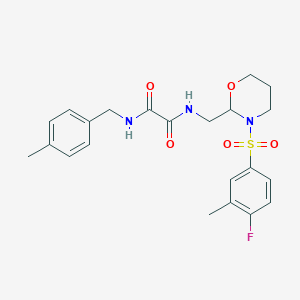

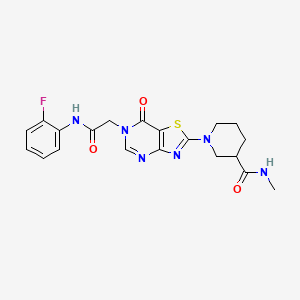

![molecular formula C15H12ClNO2S2 B2545587 5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide CAS No. 2097873-10-2](/img/structure/B2545587.png)

5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For instance, Southern and co-workers utilized 1,4-dithiane-2,5-diol for 3-nitro-2-substituted thiophenes . In a similar route, Wang developed a cycloaddition of 1,4-dithiane-2,5-diol with several ynals in one step that produced 2-substituted thiophene 3-carbaldehyde .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of thiophene-based drugs can vary widely, with many incorporating additional functional groups and complex structures .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, catalytic protodeboronation of pinacol boronic esters has been reported . This process utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Synthesis and Biological Applications

Novel Inhibitors of Lethal H5N1 Influenza A Virus : Furan-carboxamide derivatives, including those with dimethyl-substituted heterocyclic moieties (furan or thiophene), have been synthesized and characterized as potent inhibitors of the H5N1 virus. The structure–activity relationship studies highlighted the significance of the 2,5-dimethyl substitution for anti-influenza activity, pointing towards potential antiviral applications for similarly structured compounds (Yu Yongshi et al., 2017).

Antimicrobial Activity : Thiophene and furan derivatives, synthesized via the Gewald reaction, have shown antimicrobial properties. This suggests that "5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide" could potentially be explored for its antimicrobial activity, contributing to the development of new antimicrobial agents (M. Arora et al., 2013).

Chemical Synthesis and Material Science Applications

Electrochromic Properties : The synthesis of new furan-thiophene derivatives and investigation into their electrochromic properties when polymerized suggest that furan and thiophene-containing compounds could be valuable in developing materials with specific optical properties for electronic display technologies (Ufuk Abaci et al., 2016).

Organotin Carboxylates for Material Science : Diorganotin(IV) carboxylates, synthesized using thiophene- or furan-carboxylic acids, have been explored for their structural chemistry, offering insights into the potential use of such compounds in material science and organometallic chemistry (C. Vatsa et al., 1991).

Photovoltaic and Solar Cell Applications

- Phenothiazine-based Dye-sensitized Solar Cells : The synthesis of phenothiazine derivatives with furan and thiophene linkers for use in dye-sensitized solar cells highlights the role of these heterocycles in enhancing solar cell efficiency. This suggests potential applications of "this compound" in photovoltaic materials (Se Hun Kim et al., 2011).

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name |

5-chloro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S2/c16-14-4-3-13(21-14)15(18)17-8-11(10-5-7-20-9-10)12-2-1-6-19-12/h1-7,9,11H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHUEERBKVBEIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC=C(S2)Cl)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Cyanomethylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B2545504.png)

![N-[(4-methylphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2545508.png)

![2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride](/img/structure/B2545521.png)

![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545522.png)